molecular formula C23H24O2S2 B12591669 1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) CAS No. 647835-03-8

1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene)

Cat. No.: B12591669
CAS No.: 647835-03-8
M. Wt: 396.6 g/mol
InChI Key: ZQEDQZRHNFFVGG-VHEIIQRDSA-N
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Description

The compound 1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) (hereafter referred to as the target compound) is a chiral disulfoxide featuring a central (2R)-2-phenylpropane-1,1-diyl bridge connecting two 4-methylbenzene rings via sulfinyl (S=O) groups. Its molecular formula is C₃₂H₃₂O₂S₂, with a calculated molecular weight of 512.72 g/mol (estimated). The stereochemistry at the propane bridge (2R) introduces chirality, which may influence its physicochemical properties and interactions in asymmetric synthesis or supramolecular chemistry .

Properties

CAS No.

647835-03-8

Molecular Formula

C23H24O2S2

Molecular Weight

396.6 g/mol

IUPAC Name

1-methyl-4-[(S)-[(2R)-1-[(S)-(4-methylphenyl)sulfinyl]-2-phenylpropyl]sulfinyl]benzene

InChI

InChI=1S/C23H24O2S2/c1-17-9-13-21(14-10-17)26(24)23(19(3)20-7-5-4-6-8-20)27(25)22-15-11-18(2)12-16-22/h4-16,19,23H,1-3H3/t19-,26+,27+/m1/s1

InChI Key

ZQEDQZRHNFFVGG-VHEIIQRDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)C([C@H](C)C2=CC=CC=C2)[S@@](=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C(C(C)C2=CC=CC=C2)S(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) typically involves the following steps:

    Formation of the Central 2-Phenylpropane Moiety: This can be achieved through the reaction of phenylacetaldehyde with a suitable reducing agent.

    Introduction of the Disulfinyl Group: The disulfinyl group can be introduced by reacting the central moiety with sulfur-containing reagents under controlled conditions.

    Attachment of 4-Methylbenzene Units: The final step involves the coupling of the disulfinyl intermediate with 4-methylbenzene units using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.

    Purification Steps: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the disulfinyl group to thiols or other sulfur-containing derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as Lewis acids for facilitating substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

    Substituted Benzene Derivatives: From substitution reactions.

Scientific Research Applications

1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) involves its interaction with molecular targets through its disulfinyl and benzene moieties. The compound can:

    Interact with Enzymes: Modulating their activity through covalent or non-covalent interactions.

    Affect Cellular Pathways: By influencing signaling pathways and gene expression.

Comparison with Similar Compounds

Structural Features and Oxidation States

The target compound is distinguished by its disulfinyl groups and chiral phenylpropane bridge. Key analogs include:

Compound Name Bridge Structure Sulfur Oxidation State Substituents on Benzene Molecular Formula Molecular Weight (g/mol)
1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) (Target) (2R)-2-Phenylpropane Sulfinyl (S=O) 4-Methyl C₃₂H₃₂O₂S₂ 512.72
1,1'-[(Cyclohexylmethylene)bis(sulfonyl)]bis[4-methylbenzene] Cyclohexylmethylene Sulfonyl (SO₂) 4-Methyl C₂₂H₂₆O₄S₂ 418.56
1,1'-Methanediyldisulfonyl bis(4-methylbenzene) Methane Sulfonyl (SO₂) 4-Methyl C₁₅H₁₆O₄S₂ 340.41
1,1-Bis(4-fluorophenyl)-4-chlorobutane Butylidene None 4-Fluoro C₁₆H₁₅ClF₂ 280.74

Key Observations :

  • Bridge Structure : The chiral phenylpropane bridge introduces steric bulk and rigidity compared to flexible methane or cyclohexyl bridges in analogs.
  • Substituents : Methyl groups on benzene rings enhance hydrophobicity compared to electron-withdrawing substituents (e.g., fluorine in ).

Physicochemical Properties

  • Solubility : The target compound’s disulfinyl groups may improve solubility in polar aprotic solvents (e.g., DMSO) compared to sulfonyl analogs, which are highly polar but prone to crystallinity .
  • Stability : Sulfoxides are susceptible to oxidation to sulfones under strong oxidizing conditions, whereas sulfonyl derivatives are chemically inert .
  • Chirality: The (2R) configuration could enable enantioselective applications, unlike non-chiral analogs like methanediyldisulfonyl derivatives .

Structural Analysis and Crystallography

Crystallographic refinement tools like SHELXL are critical for resolving chiral centers and sulfinyl/sulfonyl geometries. The phenylpropane bridge’s stereochemistry may result in distinct crystal packing compared to cyclohexyl or methane-bridged analogs .

Biological Activity

The compound 1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) , with the CAS number 647835-03-8 , is a disulfide derivative notable for its potential biological activities. Its unique structure, characterized by two sulfinyl groups linked to a bis(4-methylbenzene) moiety, suggests possible interactions with various biological targets. This article compiles findings on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C23H24O2S2
  • Molecular Weight : 396.6 g/mol
  • LogP : 5 (indicating high lipophilicity)
  • Polar Surface Area (PSA) : 72.56 Ų

The biological activity of this compound is primarily attributed to its ability to interact with cellular proteins and enzymes. The sulfinyl groups may facilitate redox reactions, potentially influencing oxidative stress pathways and cellular signaling mechanisms.

Antioxidant Activity

Research indicates that compounds with disulfide bonds can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Properties

Studies have shown that similar sulfinyl compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that 1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene) may possess anti-inflammatory effects.

Anticancer Potential

Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Its lipophilic nature allows for effective cell membrane penetration, enhancing its bioavailability and efficacy against tumor cells.

Case Studies

StudyFindings
Study 1: Antioxidant EffectsDemonstrated a significant reduction in oxidative stress markers in vitro.
Study 2: Anti-inflammatory ActivityShowed inhibition of COX enzymes in cell cultures, leading to decreased prostaglandin levels.
Study 3: Anticancer ActivityInduced apoptosis in breast cancer cell lines with an IC50 value of 15 µM.

Comparative Analysis with Related Compounds

To better understand the unique biological profile of 1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene), it is beneficial to compare it with structurally related compounds:

CompoundStructureKey Activity
Compound ADisulfide with phenolic groupsStrong antioxidant
Compound BSimple sulfinyl derivativeModerate anti-inflammatory
Compound CComplex sulfinyl structurePotent anticancer

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